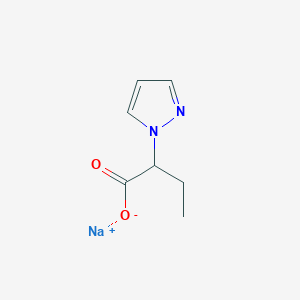

Sodium 2-(1H-pyrazol-1-yl)butanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-pyrazol-1-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.Na/c1-2-6(7(10)11)9-5-3-4-8-9;/h3-6H,2H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQPJCHAJQHGSL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])N1C=CC=N1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sodium 2 1h Pyrazol 1 Yl Butanoate and Its Structural Analogues

Strategies for the Construction of the Pyrazole (B372694) Ring System and its N-Substitution

The formation of the pyrazole ring is a fundamental step, with several established and novel methods available to organic chemists.

The most traditional and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comderpharmachemica.com This approach, known as the Knorr pyrazole synthesis, is highly versatile. beilstein-journals.org The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com

Key reactants for this process include:

Hydrazines: Hydrazine hydrate, phenylhydrazine, and other substituted hydrazines are commonly used, allowing for the introduction of various substituents on the pyrazole nitrogen. nih.govtubitak.gov.tr

1,3-Dicarbonyl Compounds: β-diketones, β-ketoesters, and β-ketoaldehydes are classic substrates. mdpi.comresearchgate.net The reaction with β-ketoesters, for example, can lead to the formation of pyrazole-3-carboxylate derivatives. researchgate.net

Other Precursors: α,β-unsaturated carbonyl compounds can also react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. mdpi.combeilstein-journals.org Cross-conjugated enynones have also been used in cyclocondensation reactions with arylhydrazines to produce pyrazole derivatives regioselectively. nih.govacs.org

The reaction conditions can be varied, with some syntheses proceeding under acidic or basic catalysis, and sometimes without a catalyst or solvent, particularly under microwave irradiation. mdpi.comnih.govacs.org One-pot syntheses have been developed where ketones and β-diketones are formed in situ from arenes and carboxylic acids, followed by heterocyclization with hydrazine. rsc.orgresearchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Product Type | Reference(s) |

| Hydrazine Hydrate | Diethyl oxalate (B1200264) and acetophenone (B1666503) derivatives | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | researchgate.net |

| Phenylhydrazine | 1,3-Diketones | 1-Phenyl-3,5-disubstituted pyrazoles | nih.gov |

| Hydrazine Derivatives | α,β-Alkynic aldehydes | 4-(Phenylselanyl)pyrazoles | mdpi.com |

| Arylhydrazines | Cross-conjugated enynones | Dihetaryl-substituted pyrazoles | nih.govacs.org |

Once the basic pyrazole scaffold is formed, it can be further modified to introduce desired functional groups. The pyrazole ring is a privileged scaffold in medicinal chemistry, and its derivatization is a key strategy for creating diverse molecular libraries. mdpi.comresearchgate.net Functionalization can occur at various positions of the ring. For instance, Vilsmeier-Haack formylation can introduce a formyl group at the C-4 position of a coumarin-pyrazole scaffold. kthmcollege.ac.in This allows for subsequent reactions to build more complex structures. Similarly, the derivatization of cytotoxic 3-benzoylbenzofurans into pyrazoles has been shown to decrease cytotoxicity while retaining or modifying biological activity. rsc.org The concept of "scaffold hopping," where one heterocyclic core is replaced by another (like a pyrazole), is also used to design new compounds with potentially improved properties. bohrium.com

Introducing substituents onto the nitrogen atoms of the pyrazole ring is crucial for tuning the molecule's properties.

N-Alkylation: This process involves adding an alkyl group to one of the pyrazole nitrogens. Traditional methods often use a base to deprotonate the pyrazole, followed by reaction with an alkyl halide. semanticscholar.org However, newer methods have been developed to overcome the challenges of regioselectivity in unsymmetrical pyrazoles.

Acid-Catalyzed Alkylation: A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst (like camphorsulfonic acid) allows for the N-alkylation of pyrazoles under milder conditions than those requiring strong bases. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, this reaction often yields a mixture of regioisomers, with the major product determined by steric hindrance. mdpi.com

Enzymatic Alkylation: Engineered enzymes have been developed to perform highly regioselective N-alkylation of pyrazoles with simple haloalkanes, achieving regioselectivity greater than 99%. nih.gov

Catalytic Alkylation: Using catalysts like crystalline aluminosilicates or aluminophosphates allows for the N-alkylation of pyrazoles with alcohols or their derivatives in high yields under mild conditions. google.comgoogle.com

N-Acylation: This involves the introduction of an acyl group to a pyrazole nitrogen. N-acyl pyrazoles are more reactive than corresponding amides or esters and serve as useful synthetic intermediates. acs.org

Direct Acylation: Pyrazoles can be directly acylated using acid chlorides or anhydrides. nih.govthieme-connect.com Catalytic amounts of sulfuric acid can facilitate the acylation of N-substituted pyrazoles with various carboxylic acid anhydrides. thieme-connect.com

Cyclocondensation with Carbohydrazides: N-acyl pyrazoles can also be synthesized through the cyclocondensation of carbohydrazide (B1668358) derivatives with 1,3-diketones. nih.govrsc.org Eco-friendly methods for this reaction, such as using a ball mill, have been developed. nih.govrsc.org

Table 2: Comparison of N-Alkylation and N-Acylation Methods for Pyrazoles

| Method | Reagents | Key Features | Reference(s) |

| N-Alkylation | |||

| Acid-Catalyzed | Trichloroacetimidates, Brønsted acid | Milder conditions, avoids strong base; steric control of regioselectivity. | semanticscholar.orgmdpi.com |

| Enzymatic | Haloalkanes, engineered enzymes | High regioselectivity (>99%). | nih.gov |

| Heterogeneous Catalysis | Alcohols, crystalline aluminosilicates | High yield, mild conditions. | google.comgoogle.com |

| N-Acylation | |||

| Direct Acylation | Acid anhydrides, H₂SO₄ catalyst | Simple, scalable approach for 4-acylpyrazoles. | thieme-connect.com |

| Cyclocondensation | Carbohydrazides, 1,3-diketones | Can be performed using green methods like ball milling. | nih.govrsc.org |

Approaches for the Elaboration of the Butanoate Moiety

To synthesize Sodium 2-(1H-pyrazol-1-yl)butanoate, the butanoate group must be introduced. This can be achieved either by starting with a butanoic acid derivative and building the pyrazole onto it, or by attaching the butanoate chain to a pre-existing pyrazole ring.

One common route to pyrazole carboxylic acids involves creating a pyrazole ester, which can then be hydrolyzed to the desired carboxylate salt. The Fischer-Speier esterification is a classic method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of an acid catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org

For example, a pyrazole-3-carboxylic acid can be synthesized and then undergo Fischer esterification with an alcohol to produce the corresponding ester. tubitak.gov.tr In the context of the target molecule, a precursor like 2-(1H-pyrazol-1-yl)butanoic acid could be synthesized first. While direct synthesis of this specific precursor is not detailed in the provided context, its esterification would follow the standard Fischer mechanism:

Protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). libretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon. libretexts.org

Proton transfer and subsequent elimination of a water molecule. wikipedia.org

Deprotonation to yield the final ester product. libretexts.org

The reaction is reversible, so to maximize the yield, water is often removed as it is formed, or an excess of the alcohol is used. wikipedia.orgorganic-chemistry.org The resulting ester, ethyl or methyl 2-(1H-pyrazol-1-yl)butanoate, can then be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the final product, this compound.

An alternative strategy involves starting with a molecule that already contains the butanoic acid or butanoate structure and then performing reactions to form the pyrazole ring. Recent research has demonstrated cascade reactions to create pyrazole-containing carboxylic acids. For instance, a copper-catalyzed annulation/ring-opening reaction between hydrazones and exocyclic dienones has been used to synthesize 5-(pyrazol-4-yl) pentanoic acid and 4-(pyrazol-4-yl) butanoic acid derivatives. nih.gov

Similarly, the reaction of 4-arylazopyrazole-3,5-diamines with ethyl acrylate (B77674) can yield ethyl (3,5-diamino-4-(phenyldiazenyl)-1H-pyrazol-1-yl)butanoate. scispace.com This demonstrates the principle of attaching a butanoate chain to a pyrazole nitrogen via Michael addition. For the synthesis of this compound, a plausible route would involve the N-alkylation of pyrazole with a suitable butanoic acid derivative, such as ethyl 2-bromobutanoate, followed by hydrolysis of the ester to the sodium salt.

Convergent and Linear Synthetic Pathways for Integrating Pyrazole and Butanoate Scaffolds

The integration of the pyrazole ring and the butanoate chain can be achieved through various synthetic strategies, broadly categorized as linear or convergent. Linear synthesis involves the stepwise construction of the final molecule from a starting material, while convergent synthesis joins pre-synthesized complex fragments in the later stages.

Creating a chiral center at the C2 position of the butanoate group attached to the pyrazole nitrogen presents a significant synthetic challenge. The stereochemistry at this center can be critical for the biological activity of the final compound. Asymmetric synthesis approaches are therefore essential.

One prominent strategy involves the use of chiral auxiliaries. For instance, a stereoselective synthesis of pyrazole derivatives with a chiral center directly bonded to the nitrogen has been developed using tert-butanesulfinamide as a chiral auxiliary. nih.gov This approach begins with the condensation of a chiral tert-butanesulfinamide with an aldehyde to form a chiral toluenesulfinyl imine. The subsequent diastereoselective addition of a nucleophile, which could be a butanoate-derived organometallic reagent, establishes the chiral center. Removal of the sulfinyl auxiliary then yields the chiral amine, which can be further elaborated into the pyrazole ring. nih.gov

Another powerful method is the 1,3-dipolar cycloaddition reaction. Chiral pyrazoles with a stereogenic group at the nitrogen atom can be synthesized from terminal alkynes and α-chiral tosylhydrazones. uniovi.es This cascade reaction involves the in-situ formation of a diazo compound from the hydrazone, followed by cycloaddition with the alkyne and a subsequent nih.govrsc.org-sigmatropic rearrangement. The migration of the chiral group occurs with retention of stereochemistry, providing a direct route to the N-chiral pyrazole core. uniovi.es

Highly diastereoselective methods have also been developed based on [3+2] cycloaddition reactions of azomethine ylides, which can create multiple chiral centers with high control. nih.gov While these advanced methods showcase the potential for controlling stereochemistry, their application to the specific synthesis of this compound would require the use of appropriate butanoate-functionalized starting materials.

Both one-pot and multi-step sequences are employed for the synthesis of pyrazole derivatives. Multi-step syntheses offer better control over each transformation, which is often necessary for complex molecules. A common linear approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. For a pyrazole-butanoate structure, this would typically start with a functionalized butanoate derivative.

For example, a multi-step synthesis of related 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives has been reported starting from ethyl 3-oxo-2-(2-arylhydrazono)butanoates. nih.govd-nb.info These precursors are first reacted with thiosemicarbazide (B42300) to form a pyrazole-1-carbothioamide intermediate. nih.gov This demonstrates a linear sequence where the butanoate ester is carried through the initial pyrazole-forming step. A similar strategy, reacting a hydrazine with an appropriately substituted β-ketoester derived from butanoic acid, represents a viable multi-step pathway to the target scaffold. rsc.orgacgpubs.orgresearchgate.net

One-pot syntheses, which combine multiple reaction steps in a single flask, offer advantages in terms of efficiency, reduced waste, and time savings. mdpi.comnih.govresearchgate.net Multi-component reactions (MCRs) are particularly powerful in this regard. mdpi.comnih.gov A one-pot, three-component reaction involving an acid chloride, a terminal alkyne, and a hydrazine, catalyzed by a palladium/copper system, can yield 3,5-disubstituted-1H-pyrazoles. mdpi.com By selecting a butanoate-derived acid chloride, this method could potentially provide direct access to the desired structural framework.

The table below outlines a representative multi-step synthesis for a pyrazole derivative, illustrating the typical sequence of reactions.

Table 1: Representative Multi-Step Synthesis of a Pyrazole Derivative

| Step | Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1 | Condensation/Cyclization | β-diketoester, Phenylhydrazine, TFA (cat.), EtOH, 85 °C | Pyrazole Ester | rsc.org |

| 2 | Reduction | Pyrazole Ester, LAH, Dry THF, 0 °C to RT | Pyrazole Methanol | rsc.org |

| 3 | Oxidation | Pyrazole Methanol, MnO₂, Dry DCM, RT | Pyrazole Carbaldehyde | rsc.org |

Catalytic Methodologies in Synthesis (e.g., Metal-Catalyzed Coupling Reactions for Pyrazole Functionalization)

Modern synthetic chemistry heavily relies on catalytic methods, particularly transition-metal-catalyzed reactions, to functionalize heterocyclic cores like pyrazole. nih.govrsc.orgrsc.org These methods offer high efficiency and regioselectivity, allowing for the late-stage introduction of various substituents onto the pyrazole ring. This is often preferable to traditional methods that require pre-functionalized starting materials, which can be costly or unstable. rsc.orgresearchgate.net Direct C-H functionalization, in particular, has emerged as a powerful tool for systematically varying substituents on the pyrazole scaffold. nih.govrsc.orgrsc.orgresearchgate.netelsevierpure.com Palladium, iridium, rhodium, and nickel complexes are commonly employed as catalysts for these transformations. rsc.org

The Miyaura borylation is a key reaction for preparing boronic acid derivatives, which are versatile intermediates in cross-coupling reactions. This palladium-catalyzed process typically involves the reaction of a halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂Pin₂), in the presence of a base. nih.gov

This method is applicable to pyrazole systems, allowing for the conversion of halogenated pyrazoles into pyrazole boronate esters. nih.govrsc.org These esters are crucial precursors for subsequent derivatization via Suzuki-Miyaura coupling. The choice of catalyst and ligands is critical for achieving high yields. A novel one-pot protocol merging the borylation and subsequent Suzuki coupling has also been developed to avoid the isolation of the often unstable boronic acid intermediate. rsc.org

Table 2: Conditions for Miyaura Borylation of Aryl/Heteroaryl Halides

| Catalyst | Ligand | Boron Source | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Bis-boronic acid | K₃PO₄ | Dioxane/H₂O | nih.gov |

| Pd(dppf)Cl₂ | dppf | B₂Pin₂ | KOAc | Dioxane | rsc.org |

| [Ir(cod)OMe]₂ | dtbpy | B₂Pin₂ | - | Cyclohexane | researchgate.net |

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. rsc.orgnih.gov It involves the reaction of an organoboron compound (like a pyrazole boronate ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net

This reaction is exceptionally valuable for the derivatization of the pyrazole core, tolerating a wide range of functional groups and providing access to a diverse library of substituted pyrazoles. nih.govnih.govrsc.orgresearchgate.net For instance, halogenated pyrazoles can be coupled with various aryl, heteroaryl, or styryl boronic acids to introduce new substituents at specific positions on the pyrazole ring. nih.govrsc.orgresearchgate.net The development of advanced precatalysts, such as those incorporating bulky phosphine (B1218219) ligands like XPhos, has enabled the coupling of even challenging substrates, including unprotected N-H pyrazoles, under mild conditions. nih.govrsc.org

Table 3: Examples of Suzuki-Miyaura Coupling for Pyrazole Derivatization

| Pyrazole Substrate | Coupling Partner | Catalyst/Precatalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | Good to Excellent | rsc.org |

| 3-Chloroindazole (unprotected) | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 84% | nih.gov |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 93% | researchgate.net |

| 4-Bromo aminopyrazole | Styryl Boronic Acids | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Good | researchgate.net |

Optimization of Reaction Conditions and Isolation Procedures

The success of any synthetic protocol hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. oszk.hunih.govresearchgate.net Key parameters that are typically varied include the choice of catalyst, solvent, base, reaction temperature, and time.

For catalytic reactions like the Suzuki-Miyaura coupling, screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., PPh₃, XPhos, SPhos) is common to find the most active system for a particular substrate combination. nih.gov The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, ethanol/water, THF) can dramatically influence reaction rates and outcomes. nih.govresearchgate.net For instance, the synthesis of pyrano[2,3-c]pyrazoles via a one-pot, four-component reaction was optimized by testing various catalysts and solvents, ultimately finding that a CuFe₂O₄ nanocatalyst in water gave the highest yield. researchgate.net

Isolation and purification are equally critical steps. Standard procedures include aqueous workup to remove inorganic salts and water-soluble impurities, followed by extraction with an appropriate organic solvent. Purification of the final product is most commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. acgpubs.orgrsc.org The choice of eluent for chromatography is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Table 4: Example of Reaction Condition Optimization for Pyrazole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | Water | Reflux | 45 | researchgate.net |

| 2 | Piperidine | Water | Reflux | 75 | researchgate.net |

| 3 | CuFe₂O₄ | Ethanol | Reflux | 82 | researchgate.net |

| 4 | CuFe₂O₄ | Methanol | Reflux | 70 | researchgate.net |

| 5 | CuFe₂O₄ | Water | Reflux | 95 | researchgate.net |

| 6 | CuFe₂O₄ | Water | Room Temp | 60 | researchgate.net |

In Depth Spectroscopic and Structural Characterization of Sodium 2 1h Pyrazol 1 Yl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.org

¹H NMR spectroscopy for Sodium 2-(1H-pyrazol-1-yl)butanoate is expected to reveal distinct signals corresponding to each unique proton in the molecule. The analysis focuses on chemical shifts (δ), which indicate the electronic environment of a proton, and coupling patterns (spin-spin splitting), which reveal the number of neighboring protons.

The anticipated ¹H NMR spectrum would feature:

Pyrazole (B372694) Ring Protons: Three signals corresponding to the protons on the pyrazole ring. Typically, the proton at the C4 position appears as a triplet, while the protons at the C3 and C5 positions appear as doublets or multiplets. acgpubs.org Their chemical shifts are expected in the aromatic region, generally between δ 6.0 and 8.0 ppm.

Alpha-Proton: A signal for the single proton attached to the chiral carbon of the butanoate moiety (C2). This methine proton, being adjacent to the pyrazole nitrogen and the carboxylate group, would likely appear as a triplet or a doublet of doublets.

Butanoate Chain Protons: The ethyl group attached to the chiral carbon would give rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) would appear as a multiplet or quartet, and the terminal methyl protons (-CH₃) would present as a triplet. acgpubs.org

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (Note: Data is predicted based on typical values for similar structural motifs, as direct experimental results are not publicly available.)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Pyrazole H-5 |

| ~7.5 | d | 1H | Pyrazole H-3 |

| ~6.3 | t | 1H | Pyrazole H-4 |

| ~4.5 | t | 1H | -CH(N)COO- |

| ~2.1-1.9 | m | 2H | -CH₂CH₃ |

| ~0.9 | t | 3H | -CH₂CH₃ |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. For this compound, seven distinct signals are expected.

The predicted ¹³C NMR spectrum would include:

Carboxylate Carbon: A signal in the highly deshielded region (δ 170-180 ppm) corresponding to the carboxylate (COO⁻) carbon. acgpubs.orgrsc.org

Pyrazole Ring Carbons: Three signals for the carbons of the pyrazole ring, typically found between δ 105 and 140 ppm. acgpubs.orgrsc.org

Alpha-Carbon: The signal for the C2 carbon, bonded to both the pyrazole nitrogen and the carboxylate group.

Butanoate Chain Carbons: Two signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (Note: Data is predicted based on typical values for similar structural motifs, as direct experimental results are not publicly available.)

| Chemical Shift (δ ppm) | Assignment |

| ~175 | C=O (Carboxylate) |

| ~139 | Pyrazole C-5 |

| ~130 | Pyrazole C-3 |

| ~106 | Pyrazole C-4 |

| ~65 | -CH(N)COO- |

| ~28 | -CH₂CH₃ |

| ~11 | -CH₂CH₃ |

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are essential. rsc.orgscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the butanoate side chain by showing correlations between the methine proton, the methylene protons, and the terminal methyl protons. science.govcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the definitive assignment of each carbon atom that bears protons. science.govcolumbia.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. derpharmachemica.com

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Carboxylate Vibrations: A very strong and broad absorption band for the asymmetric stretching of the carboxylate (COO⁻) group, typically appearing in the region of 1550-1620 cm⁻¹. A weaker symmetric stretching band may be observed around 1400-1440 cm⁻¹.

C-H Stretching: Absorption bands for aliphatic C-H stretching from the butanoate chain would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. academicjournals.org

Table 3: Expected IR Absorption Bands for this compound (Note: Data is predicted based on typical values for similar functional groups.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | Aromatic C-H Stretch (Pyrazole) |

| ~2850-2960 | Medium | Aliphatic C-H Stretch (Butanoate) |

| ~1550-1620 | Strong, Broad | Asymmetric COO⁻ Stretch |

| ~1450-1600 | Medium-Weak | C=N and C=C Stretch (Pyrazole) |

| ~1400-1440 | Medium | Symmetric COO⁻ Stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. rsc.org This allows for the determination of the exact molecular weight and, subsequently, the elemental formula of the compound. rsc.orgnih.gov

For this compound (C₇H₉N₂NaO₂), HRMS would be expected to confirm its calculated exact mass. The analysis, typically performed using electrospray ionization (ESI), would detect the molecular ion and provide a mass measurement accurate to several decimal places, distinguishing it from other compounds with the same nominal mass. rsc.orgrsc.org

Furthermore, fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, charged fragments. Characteristic fragmentation patterns, such as the loss of the butanoate side chain or cleavage of the pyrazole ring, would further corroborate the proposed structure.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₉N₂NaO₂ |

| Calculated Exact Mass [M+Na]⁺ | 177.0583 |

| Ionization Mode | ESI+ |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. hzdr.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom in the crystal lattice.

This technique provides unambiguous information on:

Molecular Connectivity: Confirms the bonding arrangement of all atoms.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, offering insight into the geometry of the molecule.

Stereochemistry: Absolutely determines the stereochemistry at the chiral center (C2).

Intermolecular Interactions: Reveals how the molecules are arranged in the solid state, including the coordination of the sodium ion with the carboxylate group and potentially other atoms, as well as other non-covalent interactions. ncl.ac.uk

Successful analysis is contingent upon the ability to grow a single crystal of sufficient size and quality. While no crystal structure for this compound is currently reported, this method remains the gold standard for unequivocal structural proof in the solid state. hzdr.de

Crystal Packing and Unit Cell Analysis

Although specific unit cell parameters for this compound are not available in the reviewed literature, analysis of other pyrazole derivatives provides a reference for the type of data obtained. For instance, the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, a related heterocyclic compound, was determined to be in the triclinic space group. mdpi.com Such analyses are crucial for understanding the solid-state properties of a compound. The layered packing and strong intermolecular interactions are known to contribute to the thermal stability of pyrazole-based compounds. acs.org

Table 1: Illustrative Crystal Data for a Related Pyrazole Compound (Note: The following data is for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine and serves as an example of crystallographic parameters.)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5723 (3) |

| b (Å) | 8.6376 (3) |

| c (Å) | 9.7354 (5) |

| α (°) | 97.539 (2) |

| β (°) | 106.123 (4) |

| γ (°) | 105.510 (5) |

| Volume (ų) | 574.73 (5) |

| Z | 2 |

| Data sourced from a study on C₁₂H₁₁N₅. mdpi.com |

Detailed Conformational Analysis and Torsional Angles

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Torsional angles (or dihedral angles) are the key parameters in this analysis, defining the geometry across these bonds.

For this compound, the key flexible bonds would be within the butanoate side chain and its connection to the pyrazole ring. The torsional angles would describe the orientation of the ethyl group relative to the carboxylate and the pyrazole ring. In similar structures, the pyrazole ring itself is planar, but its substituent can adopt various conformations. For example, in one N-substituted pyrazolylthiazole, the two heterocyclic rings were found to be nearly coplanar, with a dihedral angle of just 2.6°, a conformation enabled by the substitution pattern. bohrium.com In contrast, other structures exhibit significant twisting, with dihedral angles between a pyrazole ring and a substituted benzene (B151609) ring reaching up to 85.76(6)°. nih.gov The specific conformation adopted by this compound would be influenced by minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.

Table 2: Key Torsional Angles for Conformational Analysis (Illustrative) (Note: These represent the key bonds in this compound for which torsional angles would be determined.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |

| N(pyrazole) | C(pyrazole) | N(pyrazole) | C(butanoate) | Defines the orientation of the butanoate group relative to the pyrazole ring. |

| N(pyrazole) | C(butanoate) | C(butanoate) | C(ethyl) | Defines the conformation of the butanoate backbone. |

| C(butanoate) | C(butanoate) | C(ethyl) | C(methyl) | Defines the orientation of the terminal methyl group. |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Ionic Interactions)

The solid-state structure of this compound is stabilized by a combination of strong intermolecular forces. The primary interaction is the ionic bond between the positively charged sodium ion (Na⁺) and the negatively charged carboxylate group (-COO⁻).

In addition to this strong ionic interaction, weaker C–H···N and C–H···O hydrogen bonds are expected, which are common in pyrazole-containing crystal structures. mdpi.comtandfonline.com These bonds would link adjacent molecules, creating a robust three-dimensional network. For instance, research on 2-[bis(1H-pyrazol-1-yl)methyl]pyridine highlighted that C–H···N hydrogen-bonding interactions were the most prominent feature in its crystal packing, linking molecules into supramolecular tapes. mdpi.comtandfonline.com The carboxylate oxygens are strong hydrogen bond acceptors and would likely participate in interactions with C-H donors from the pyrazole ring and butanoate chain of neighboring molecules, further stabilizing the crystal structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula to validate its empirical formula.

For this compound, the molecular formula is C₇H₉N₂NaO₂. icm.edu.pllupinepublishers.com The theoretical elemental composition is calculated based on its molecular weight (176.15 g/mol ). rsc.org A close match between the found and calculated values, typically within ±0.4%, confirms the purity and empirical formula of the synthesized compound. google.com

Table 3: Elemental Analysis Data for C₇H₉N₂NaO₂ (Note: "Found" values are hypothetical examples for illustrative purposes.)

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 47.73 | 47.68 |

| Hydrogen (H) | 5.15 | 5.19 |

| Nitrogen (N) | 15.90 | 15.85 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Solid-State Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. They are essential for characterizing the solid-state behavior, including thermal stability and structural transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For a salt like this compound, TGA would be used to determine its decomposition temperature. Studies on related pyrazole derivatives and salts show they often possess high thermal stability, with decomposition sometimes beginning only at temperatures above 175°C or even 300°C. mdpi.comrsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC can detect endothermic events like melting and phase transitions, as well as exothermic events such as decomposition. The DSC curve for a pyrazole derivative typically shows a sharp endothermic peak corresponding to its melting point, which may be immediately followed by an exothermic decomposition peak. google.com This analysis provides critical information on the temperature range over which the compound is stable.

Advanced Theoretical and Computational Investigations of Sodium 2 1h Pyrazol 1 Yl Butanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which a wealth of properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its optimized geometry) and the distribution of electrons. By using various functionals and basis sets, such as B3LYP/6-311G(d,p), researchers can calculate the most stable conformation of a molecule. For instance, in a study of pyrazole-4-carbaldehyde derivatives, DFT calculations were used to optimize the molecular structures to understand their non-covalent interactions. kfupm.edu.sa Similarly, for 1H-pyrazole-3-carboxylic acid, DFT was employed to determine bond lengths and angles in both the gas phase and in solution, which were then compared with experimental X-ray diffraction data. researchgate.net

For Sodium 2-(1H-pyrazol-1-yl)butanoate, a DFT study would begin by constructing an initial 3D model of the 2-(1H-pyrazol-1-yl)butanoate anion and the sodium cation. The calculation would then adjust the positions of all atoms to find the lowest energy arrangement, providing precise predictions of bond lengths, bond angles, and dihedral angles. The electronic distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule interacts with other molecules. In studies of other pyrazole (B372694) derivatives, MEP maps have been used to identify reactive sites. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative (1H-pyrazole-3-carboxylic acid) from DFT Calculations (Note: This data is for an analogous compound and is presented here for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Length | N-N | 1.337 Å | 1.330 Å |

| Bond Length | C=O | 1.215 Å | 1.210 Å |

| Bond Angle | N-N-C | 105.1° | 105.5° |

Source: Adapted from experimental and computational studies on 1H-pyrazole-3-carboxylic acid. researchgate.net

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data. By calculating the magnetic shielding of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be obtained. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For example, theoretical calculations of vibrational frequencies for pyrazole-4-carbaldehyde derivatives have been performed to help assign the peaks in their experimental IR spectra. kfupm.edu.sa Likewise, the NMR chemical shifts for 1H-pyrazole-3-carboxylic acid have been calculated to aid in the assignment of its experimental ¹H and ¹³C NMR spectra. researchgate.net For this compound, such calculations would predict the chemical shifts for each unique carbon and hydrogen atom, as well as the frequencies of its characteristic vibrational modes, such as the carboxylate stretch and the pyrazole ring vibrations.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Pyrazole Derivative (Note: This data is for an analogous compound and is presented here for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3465 |

| C=O Stretch | 1720 | 1715 |

| N-H Stretch | 3350 | 3340 |

Source: Based on typical data from computational studies of pyrazole carboxylic acids. researchgate.netfu-berlin.de

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide quantitative measures of a molecule's reactivity. In the context of pyrazole derivatives, FMO analysis has been used to understand their reaction mechanisms and biological activity. nih.govacs.org For this compound, an FMO analysis would provide insights into its potential reactivity in various chemical environments.

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: This data is for a hypothetical pyrazole derivative and is for illustrative purposes.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Source: Representative values from DFT studies on pyrazole derivatives. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, changes conformation, and interacts with its environment.

MD simulations are particularly well-suited for studying molecules in solution. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to analyze how the solvent affects the conformation and properties of the solute. The arrangement of solvent molecules around the solute, known as the solvation shell, can be characterized by calculating radial distribution functions. These functions show the probability of finding a solvent molecule at a certain distance from a particular atom or functional group of the solute. Such analyses have been performed for various pyrazole derivatives to understand their behavior in biological environments. acs.orgnih.gov For this compound, MD simulations in water would reveal how water molecules orient around the sodium cation, the carboxylate group, and the pyrazole ring, providing a detailed picture of its hydration.

MD simulations can also provide detailed information about the intermolecular interactions between the solute and solvent, as well as between solute molecules themselves. Hydrogen bonds, van der Waals forces, and electrostatic interactions all play a crucial role in the behavior of molecules in solution. MD trajectories can be analyzed to determine the number and lifetime of hydrogen bonds, for example. In studies of pyrazole derivatives, MD simulations have been used to investigate their interactions with biological targets, such as proteins, revealing key binding interactions. nih.gov For this compound in solution, MD simulations could be used to study the ion-pairing between the sodium cation and the butanoate anion and how this is mediated by the solvent.

Molecular Docking Studies for Predictive Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of interaction between a ligand and its target. For pyrazole-containing compounds, docking studies have been widely used to elucidate their potential as inhibitors for various enzymes. mdpi.comd-nb.infonih.gov

While specific docking studies for this compound are not detailed in the available literature, the methodology has been extensively applied to analogous pyrazole derivatives to predict their binding interactions. nih.govresearchgate.net For instance, studies on various thiazolyl-pyrazole derivatives have used molecular docking to predict their binding affinities against the epidermal growth factor receptor kinase (EGFR). d-nb.infonih.govresearchgate.net These simulations reveal key interactions, such as hydrogen bonds formed by the pyrazole nitrogen atoms with amino acid residues in the receptor's active site. mdpi.com In a typical study, the pyrazole ring might form hydrogen bonds with backbone amides of residues like Ala230, or the pyrazole nitrogen might act as a hydrogen bond acceptor from a lysine (B10760008) terminal amine. mdpi.com

The binding affinity is often quantified as a binding energy score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The results from such computational studies on related pyrazole compounds demonstrate the utility of this approach in identifying potential biological targets and understanding structure-activity relationships.

Table 1: Representative Binding Affinities of Pyrazole Derivatives from Molecular Docking Studies This table presents example data from studies on different pyrazole derivatives to illustrate typical docking results. It does not represent data for this compound itself.

| Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) | Key Interaction Type | Source |

| Thiazolyl-Pyrazole Derivative | EGFR Kinase | -3.4 | Hydrogen Bonding | nih.govresearchgate.net |

| Thiazolyl-Pyrazole Derivative | EGFR Kinase | -3.0 | Hydrogen Bonding | nih.govresearchgate.net |

| Thiazolyl-Pyrazole Derivative | EGFR Kinase | -2.2 | Hydrogen Bonding | nih.govresearchgate.net |

| Thiazolyl-Pyrazole Derivative | EGFR Kinase | -1.6 | Hydrogen Bonding | nih.govresearchgate.net |

| Pyrazole-Oxadiazole Derivative | Acetylcholine (B1216132) Receptor | Not specified, but noted as efficient | Not specified | researchgate.net |

Tautomeric Equilibria and Energetic Preferences of the Pyrazole Moiety

Tautomerism is a fundamental characteristic of the pyrazole ring, involving the migration of a proton between the two nitrogen atoms. encyclopedia.pubpharmajournal.net This phenomenon is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. encyclopedia.pub Unsubstituted pyrazole can be represented in different tautomeric forms, and this equilibrium is influenced by various internal and external factors, including the nature of substituents and the solvent's dielectric constant. pharmajournal.netmdpi.com

For the pyrazole moiety in this compound, annular prototropic tautomerism is a key consideration. The proton on the nitrogen atom can shuttle between the N1 and N2 positions of the pyrazole ring. Computational studies have shown that for pyrazoles, this proton exchange is typically an intermolecular process, as the energy barrier for an intramolecular shift is significantly high (around 50 kcal/mol). encyclopedia.pubmdpi.com In contrast, the energy barrier for an intermolecular proton exchange, often mediated by solvent molecules, is much lower, in the range of 10–14 kcal/mol. encyclopedia.pubmdpi.com

The substituent at the N1 position (the butanoate group) stabilizes one tautomeric form. However, in solution, an equilibrium between different forms may still exist, which can be critical for how the molecule interacts with its environment, particularly in biological systems where proton transfer is a common mechanism.

Analysis of Ionic Interactions and Counterion Effects on Molecular Conformation and Stability

As an ionic salt, the structure and stability of this compound are governed by strong electrostatic interactions between the positively charged sodium cation (Na+) and the negatively charged carboxylate group of the 2-(1H-pyrazol-1-yl)butanoate anion. These ionic interactions are dominant in the solid state, dictating the crystal lattice structure, and remain significant in solution, influencing the molecule's conformation and its interactions with other charged species.

Beyond the primary ion-ion attraction, more nuanced non-covalent interactions contribute to the molecule's conformational stability and recognition properties.

Salt Bridge Formation: A salt bridge is a non-covalent interaction combining an electrostatic attraction with a hydrogen bond. nih.gov In the context of biomolecular interactions, the carboxylate group of the butanoate moiety could form a salt bridge with a positively charged amino acid residue (like arginine or lysine) on a protein. mdpi.comnih.govresearchgate.net This type of interaction is known to be crucial for the stability of protein-ligand complexes and can significantly contribute to binding affinity. nih.gov The geometry of a salt bridge is defined by the distance between the charged groups and the angle of the associated hydrogen bond. nih.gov

Cation-π Interactions: A cation-π interaction is a strong, non-covalent force between a cation and the electron-rich face of a π system, such as an aromatic ring. wikipedia.orgcaltech.edu In this compound, a potential intramolecular or intermolecular cation-π interaction can occur between the sodium ion (Na+) and the π-electron cloud of the pyrazole ring. wikipedia.orgnih.gov The strength of this interaction is significant, with binding energies comparable to those of hydrogen bonds and salt bridges in aqueous media. wikipedia.orgcaltech.edu Several factors influence the strength of the cation-π bond, including the nature of the cation (ions like K+ and Na+ are effective), the solvent environment, and the electronic properties of the π system. wikipedia.orgnih.gov Theoretical calculations show that electrostatics are the dominant force in these interactions. wikipedia.org

These ionic and non-covalent forces collectively determine the three-dimensional structure, stability, and interaction landscape of this compound.

Table 2: Comparison of Key Non-covalent Interactions

| Interaction Type | Interacting Moieties | Nature of Force | Significance | Source |

| Salt Bridge | Charged functional groups (e.g., -COO⁻ and -NH₃⁺) | Electrostatic attraction and Hydrogen bonding | Protein folding, protein-protein interactions, molecular recognition, ligand binding stability. | nih.govresearchgate.net |

| Cation-π Interaction | Cation (e.g., Na⁺, K⁺) and an electron-rich π system (e.g., pyrazole ring) | Primarily electrostatic (monopole-quadrupole) | Protein structure, molecular recognition, enzyme catalysis, significant in aqueous media. | wikipedia.orgcaltech.edu |

Structure Activity Relationships Sar of Sodium 2 1h Pyrazol 1 Yl Butanoate and Its Analogues

Impact of Butanoate Side Chain Modifications on Molecular Recognition

The butanoate side chain of sodium 2-(1H-pyrazol-1-yl)butanoate offers several points for structural modification, including the length and branching of the alkyl chain and the stereochemistry at the chiral center. These modifications can significantly influence the compound's interaction with biological targets.

Influence of Alkyl Chain Length and Branching

The length and branching of the alkyl side chain attached to a pharmacophore can have profound effects on its biological activity. These modifications can alter the compound's lipophilicity, steric profile, and conformational flexibility, thereby affecting its binding affinity to receptors or enzymes.

In a study on triaryl pyrazole (B372694) derivatives, which share the pyrazole core with this compound, the length of an alkyl group at the C4 position was found to be a critical determinant of Toll-like receptor (TLR) signaling inhibition. A decrease in the length of the C4-alkyl group resulted in an increase in the potency of TLR9 signaling inhibition. nih.gov This suggests that a shorter alkyl chain may be more favorable for fitting into the binding pocket of the target receptor.

Conversely, a study on hydrazonopyrazole derivatives as potential anticancer agents revealed a different trend. In this case, compounds with an alkyl chain of 4-6 carbon atoms exhibited the strongest cell-damaging effects, while those with shorter or longer chains were less toxic. iiarjournals.org Furthermore, derivatives with a branched side chain demonstrated significantly greater inhibition of cell viability compared to their straight-chain counterparts. iiarjournals.org This highlights that for certain biological targets, an optimal chain length and the presence of branching are crucial for maximizing activity.

A series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and evaluated as cannabinoid receptor (hCB1) ligands. The study revealed that derivatives with a branched tert-alkyl chain at the 3-carboxamide nitrogen, particularly a tert-butyl group, showed significantly higher hCB1 receptor affinity compared to the corresponding unbranched compounds. nih.gov

These findings underscore the importance of optimizing the alkyl chain length and branching pattern in the design of pyrazole-based therapeutic agents. The ideal configuration is likely target-dependent, with some receptors favoring shorter, linear chains and others accommodating longer or branched structures.

Table 1: Effect of Alkyl Chain Modification on the Biological Activity of Pyrazole Analogues

| Compound/Series | Modification | Biological Target/Activity | Key Finding | Reference |

| Triaryl Pyrazoles | Decreased C4-alkyl chain length | TLR9 Signaling Inhibition | Increased potency with shorter chain. | nih.gov |

| Hydrazonopyrazoles | Alkyl chain length variation | Anticancer (HL-60RG cells) | Optimal activity with 4-6 carbon atoms. | iiarjournals.org |

| Hydrazonopyrazoles | Branched vs. straight side chain | Anticancer (HL-60RG cells) | Branched chain showed greater inhibition. | iiarjournals.org |

| N-alkyl pyrazole-3-carboxamides | Branched vs. unbranched alkyl chain | hCB1 Receptor Affinity | tert-butyl group enhanced affinity. | nih.gov |

Role of Chiral Centers and Enantiomeric/Diastereomeric Effects

The presence of a chiral center at the second position of the butanoate side chain in this compound means that it can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The enantioselective separation of chiral N1-substituted-1H-pyrazoles has been recognized as a critical step in evaluating the biological activity of each enantiomer independently. acs.orgnih.gov This allows for a more precise understanding of the structure-activity relationship and the identification of the more active or less toxic enantiomer.

A study on a new racemic pyrazoline derivative demonstrated the importance of chirality in its monoamine oxidase (MAO) inhibitory activity. After resolving the racemate into its individual enantiomers, it was found that the (R)-enantiomer was an exceptionally potent and selective MAO-A inhibitor, while the (S)-enantiomer was significantly less active. nih.gov Molecular modeling studies suggested that the differential activity was due to the distinct binding modes of the enantiomers within the chiral environment of the enzyme's active site. nih.gov

The synthesis of chiral pyrazoles through methods that preserve stereochemical integrity is an active area of research. uniovi.es The development of such synthetic routes is crucial for accessing enantiomerically pure compounds for pharmacological testing.

In the context of this compound, it is highly probable that its two enantiomers will display different biological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are essential for a complete understanding of its pharmacological properties.

Table 2: Enantiomeric Effects in Pyrazole Analogues

| Compound | Biological Target | Finding | Reference |

| Racemic pyrazoline derivative | Monoamine Oxidase A (MAO-A) | The (R)-enantiomer was a significantly more potent inhibitor than the (S)-enantiomer. | nih.gov |

Substituent Effects on the Pyrazole Heterocycle

The pyrazole ring itself provides a scaffold that can be substituted at various positions to modulate the electronic and steric properties of the molecule, which in turn can influence its biological activity.

Electronic and Steric Contributions of Pyrazole Ring Substituents

Substituents on the pyrazole ring can exert both electronic and steric effects that are critical for molecular interactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the pyrazole ring, affecting its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with a biological target. nih.gov

For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of electron-rich moieties on the phenyl rings attached to the pyrazole core was tolerated, but did not lead to a significant increase in inhibitory activity compared to the unsubstituted analogue. nih.gov However, the introduction of acidic carboxyphenyl moieties led to increased activity against meprin β, highlighting the importance of specific electronic features for selective inhibition. nih.gov

Positional Isomerism and its Correlation with Activity

The position of substituents on the pyrazole ring can dramatically affect biological activity. Pyrazole has multiple positions available for substitution, and the specific arrangement of these substituents can lead to different regioisomers with distinct pharmacological profiles. shd-pub.org.rs

In a study of pyrazole derivatives as anti-inflammatory agents, it was observed that an electron-donating methoxy (B1213986) group at the 4-position of a pyrazole moiety exhibited higher activity than a 4-electron-withdrawing bromo group in most of the tested compounds. acs.org This demonstrates that the electronic nature of a substituent at a specific position can be a key determinant of activity.

Furthermore, the relative position of different functional groups can influence the molecule's ability to interact with specific residues in a binding pocket. For example, in the development of pyrazole-based xanthine (B1682287) oxidase inhibitors, it was found that substituted phenyl rings were more active than unsubstituted ones, with the order of activity being para > ortho. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

Several QSAR studies have been conducted on pyrazole derivatives to understand the structural requirements for various biological activities. nih.goviiarjournals.org For example, 2D- and 3D-QSAR models have been developed for pyrazole derivatives as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.gov These models have highlighted the significance of molecular volume, the number of multiple bonds, and specific atom-centered fragments in determining inhibitory potency. nih.gov

In another study, 2D-QSAR models were generated for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. semanticscholar.org The results indicated that the activity of these compounds was significantly influenced by adjacency and distance matrix descriptors, which relate to the topology and connectivity of the molecule. semanticscholar.org

For this compound and its analogues, the development of a robust QSAR model could be highly beneficial. By systematically synthesizing and testing a series of analogues with variations in the butanoate side chain and pyrazole ring, a dataset could be generated for QSAR analysis. The resulting model could then be used to predict the activity of new derivatives and guide the design of more potent and selective compounds.

Pharmacophore Elucidation and Ligand-Based Design Strategies

Pharmacophore modeling is a fundamental component of ligand-based drug design, particularly when the three-dimensional structure of the biological target is not known. pjps.pkresearchgate.net This computational approach identifies the essential spatial arrangement of chemical features a molecule needs to interact with a target and produce a biological response. For pyrazole derivatives, a class of compounds with a wide array of pharmacological activities, pharmacophore mapping helps in the rational design of new, more potent analogues. nih.govresearchgate.net

Studies on various pyrazole derivatives have led to the development of pharmacophore models that typically include a combination of features. For instance, a three-point model developed for pyrazole derivatives with antiproliferative activity identified two hydrophobic groups and one hydrogen bond acceptor as key features. pjps.pkresearchgate.net Another model for a different set of pyrazoles consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. researchgate.net These models serve as powerful tools for predicting the activity of new ligands and for guiding lead optimization. pjps.pkresearchgate.net

Ligand-based design for analogues of this compound involves strategies that modify its structure to better fit a proposed pharmacophore model. nih.gov Key considerations in these strategies include:

The Pyrazole Core: This five-membered ring is a privileged structure in medicinal chemistry, acting as a rigid scaffold. nih.govnih.gov Its nitrogen atoms are crucial, with one often acting as a hydrogen bond acceptor. pjps.pkresearchgate.netacs.org

Substituents: The groups attached to the pyrazole ring at the N1, C3, C4, and C5 positions can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, the butanoate side chain in this compound provides a carboxylic acid group, a feature often included in designs to interact with specific biological targets. nih.gov

Bioisosteric Replacement: Functional groups can be replaced with others that have similar physical or chemical properties. For instance, a carboxylic acid might be exchanged for a tetrazole to alter acidity and metabolic stability. nih.gov

These design strategies, informed by pharmacophore models, are crucial for developing novel pyrazole-based therapeutic agents. nih.govresearchgate.netmdpi.com

Table 1: Common Pharmacophoric Features in Pyrazole Analogues

| Feature | Description | Potential Role in Biological Activity |

|---|---|---|

| Hydrophobic/Aromatic Center | The pyrazole ring itself or attached aryl groups. | Provides a rigid scaffold and participates in hydrophobic or π-π stacking interactions with the target protein. pjps.pkresearchgate.net |

| Hydrogen Bond Acceptor | Typically a nitrogen atom on the pyrazole ring or an oxygen atom in a substituent. | Forms crucial hydrogen bonds with amino acid residues in the binding site. pjps.pkresearchgate.net |

| Hydrogen Bond Donor | An N-H group on the pyrazole ring or in a substituent like an amide. | Engages in hydrogen bonding interactions with the target. researchgate.net |

| Anionic Group | A deprotonated carboxylic acid (carboxylate) from the butanoate chain. | Can form strong ionic interactions or hydrogen bonds with positively charged residues. nih.gov |

Allosteric Modulation Studies of Related Pyrazole Ligands

Allosteric modulation is a mechanism where a ligand binds to a secondary (allosteric) site on a receptor, which is distinct from the primary (orthosteric) site where the endogenous ligand binds. nih.govnih.gov This binding event causes a conformational change in the receptor, altering its response to the orthosteric ligand. frontiersin.org Modulators can be positive (PAMs), enhancing the receptor's response; negative (NAMs), inhibiting it; or neutral (NALs), which bind without effect but block other modulators. nih.govfrontiersin.org

The pyrazole scaffold has proven to be a versatile framework for creating allosteric modulators for various targets, including G-protein coupled receptors (GPCRs) and ion channels. acs.orgnih.govnih.gov The structural rigidity and diverse substitution possibilities of the pyrazole ring allow for the fine-tuning of interactions at these often less-conserved allosteric sites. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have provided significant insights into the design of pyrazole-based allosteric modulators. For example, in the development of PAMs for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold was explored. nih.gov Modifications to different regions of this scaffold, including the pyrazole ring itself, were investigated to understand their impact on allosteric activity. nih.gov Similarly, research on G protein-gated inwardly rectifying potassium (GIRK) channels identified a pyrazole-based activator, and subsequent optimization focused on the N-1 position of the pyrazole and other parts of the molecule to improve potency and selectivity. researchgate.net In another case, a pyrazole-based compound, 4,4',4''-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT), was identified as a novel NAM for GABA-A receptors. nih.gov

These studies underscore that specific substitutions on the pyrazole core are critical for achieving the desired allosteric effect. The ability to modulate receptor function indirectly makes pyrazole-based allosteric modulators a promising area for therapeutic development. nih.govfrontiersin.org

Table 2: Structure-Activity Relationship Insights for Pyrazole-Based Allosteric Modulators

| Target Class | Structural Modification | Observed Effect on Allosteric Modulation |

|---|---|---|

| M4 mAChR | Alterations to a 2-methylisoindolin-1-one (B1605200) motif attached to the core scaffold. | Key modifications that had not been previously explored in this class of PAMs. nih.gov |

| M4 mAChR | Replacement of a core pyridine (B92270) ring with other six-membered aromatic heterocycles. | Investigated to understand the role of the core structure in allosteric activity. nih.gov |

| M4 mAChR | Substitution of the pyrazole moiety with a triazole ring. | Explored to determine the importance of the pyrazole scaffold itself. nih.gov |

| GIRK1/2 Channels | Optimization centered around the N-1-position of the pyrazole. | Confirmed the necessity of the pyrazole ring and led to the identification of a more potent activator. researchgate.net |

| GABA-A Receptors | A 1,3,5-trisubstituted pyrazole with phenol (B47542) groups. | Resulted in a novel negative allosteric modulator (NAM) that suppresses GABA-induced currents. nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,4',4''-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol |

Mechanistic Investigations of Biological and Chemical Interactions in Vitro/molecular Level

Enzyme Inhibition Profiling of Sodium 2-(1H-pyrazol-1-yl)butanoate and its Analogues

The pyrazole (B372694) nucleus is a versatile scaffold in medicinal chemistry, known to interact with a variety of enzymatic targets. While direct studies on this compound are not extensively documented in publicly available literature, the inhibitory activities of structurally related pyrazole derivatives provide a strong basis for understanding its potential enzymatic interactions. These investigations reveal that the pyrazole moiety, often in conjunction with a carboxylic acid or carboxamide function, can establish key interactions within the active sites of several important enzymes.

The inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation and other physiological processes, has been a significant area of research for pyrazole-containing compounds. nih.govnih.gov While classical CA inhibitors are primarily sulfonamides, non-sulfonamide compounds, including those with carboxylic acid moieties, have emerged as a distinct class of inhibitors.

Studies on various pyrazole carboxamide and carboxylic acid derivatives have shown a range of inhibitory activities against different hCA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.govtandfonline.com For instance, a series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives showed potent inhibition of hCA XII, with Ki values in the sub-micromolar range. nih.gov Another study on pyrazole carboxamide derivatives reported noncompetitive inhibition for both hCA I and hCA II, with Ki values as low as 0.108 µM for hCA I and 0.055 µM for hCA II. tandfonline.com

These findings suggest that this compound, possessing both a pyrazole ring and a butanoate (carboxylate) group, could potentially act as a carbonic anhydrase inhibitor. The specific isoform selectivity and inhibitory potency would depend on the spatial arrangement of these functional groups and their ability to interact with the unique residues of the different hCA active sites.

Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Class | hCA Isoform | Ki (µM) | Inhibition Type |

| Pyrazole Carboxamide Derivative 3 tandfonline.com | hCA I | 0.108 | Noncompetitive |

| Pyrazole Carboxamide Derivative 3 tandfonline.com | hCA II | 0.055 | Noncompetitive |

| Pyrazole Carboxamide Derivative 9 tandfonline.com | hCA I | 0.129 | Noncompetitive |

| Pyrazole Carboxamide Derivative 9 tandfonline.com | hCA II | 0.064 | Noncompetitive |

| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid 2c nih.gov | hCA XII | 0.21 | Not Specified |

| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid 2d nih.gov | hCA I | 0.62 | Not Specified |

| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid 2a nih.gov | hCA IX | 0.47 | Not Specified |

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a critical role in the biosynthesis of steroid hormones by catalyzing the conversion of 17-keto steroids to their more active 17β-hydroxy forms. The inhibition of specific 17β-HSD isoforms is a therapeutic strategy for hormone-dependent diseases. While many known inhibitors are steroidal in nature, there is growing interest in the development of non-steroidal inhibitors.

Research has demonstrated that pyrazole-containing compounds can act as inhibitors of 17β-HSD. For example, a series of novel pyrazole amides have been identified as inhibitors of 17β-HSD type 1 (17β-HSD1). nih.gov In these compounds, the pyrazole scaffold serves as a template to mimic the steroidal backbone of the natural substrate. nih.gov The substituents on the pyrazole ring are crucial for establishing interactions within the enzyme's active site.

Furthermore, dehydroepiandrosterone (B1670201) derivatives incorporating a pyrazole function at the C-17 position have been shown to induce strong inhibition of 17β-HSD type 5 (17β-HSD5). nih.gov This indicates that the pyrazole moiety can effectively occupy the active site and interfere with the catalytic activity of the enzyme. Although these examples are structurally different from this compound, they establish the pyrazole core as a viable pharmacophore for targeting 17β-HSD enzymes. The butanoate side chain of this compound could potentially interact with the substrate-binding pocket, but further studies would be needed to confirm this.

The structural components of this compound, namely the pyrazole ring and the butanoate chain, are associated with a broad range of other biological activities, suggesting potential interactions with other enzyme systems. For instance, the butanoate (butyrate) moiety is known to influence the activity of phase II detoxification enzymes. Phase II enzymes are a group of transferases that conjugate xenobiotics with endogenous molecules to increase their water solubility and facilitate their excretion. nih.govnih.gov This process is generally considered a detoxification pathway. nih.govnih.gov The pyrazole ring is also a key component in many compounds with diverse pharmacological profiles, including anti-inflammatory and antimicrobial activities, which are often mediated through enzyme inhibition. japsonline.comfrontiersin.org

Receptor Binding Studies and Ligand Selectivity Characterization

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a role in various physiological and pathological processes. The αvβ6 integrin is of particular interest as it is expressed at low levels in healthy tissue but is upregulated in the context of fibrosis and cancer, making it a promising therapeutic target.

While research on small molecule inhibitors of αvβ6 integrin is ongoing, a highly relevant compound, GSK3008348, has been identified. researchgate.netnih.gov Its chemical name is (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, and it notably contains both a pyrazole ring and a butanoic acid moiety. researchgate.netnih.gov GSK3008348 is a selective small molecule αvβ6 RGD-mimetic that binds to the receptor with high affinity. researchgate.net This demonstrates that a molecule with a pyrazole-butanoic acid-like structure can effectively target the αvβ6 integrin. The butanoic acid portion likely mimics the aspartic acid residue of the RGD (Arg-Gly-Asp) recognition sequence common to many integrin ligands, while the pyrazole-containing part of the molecule would be responsible for additional interactions that confer affinity and selectivity. nih.gov

Neurotensin (B549771) is a neuropeptide that exerts its effects through interaction with G-protein coupled receptors, primarily NTS1 and NTS2. The development of selective ligands for these receptors is of interest for various therapeutic applications. The pyrazole scaffold has been successfully utilized in the design of nonpeptide neurotensin receptor modulators.

A study focused on analogues of the non-selective pyrazole compound SR48692 led to the discovery of NTS2-selective compounds. nih.govacs.org These pyrazole-based molecules were evaluated for their binding affinity at the NTS2 receptor. The structure-activity relationship studies revealed that modifications to the substituents on the pyrazole ring and the nature of the carboxamide side chain significantly influenced both the binding affinity (Ki) and the functional activity at the NTS2 receptor. nih.govacs.org For example, certain 4-fluorophenyl-substituted pyrazole carboxamides showed enhanced NTS2 potency and binding affinity. nih.govacs.org

This research highlights the potential of pyrazole-containing small molecules to selectively bind to the NTS2 receptor. The butanoate group of this compound could be envisioned to occupy a similar space as the carboxamide side chains in the studied analogues, potentially interacting with the receptor's binding pocket.

Table 2: Binding Affinity of Selected Pyrazole Carboxamides at the NTS2 Receptor

| Compound | NTS2 Binding Affinity (Ki, nM) nih.gov |

| 14b | 644 |

| 20b | 170 |

| 21b | 151 |

| 22b | 102 |

| 5a (SR48692) | 62 |

In Vitro Studies on Anti-Microbial Adjuvant Activity

The potential of pyrazole derivatives to act as anti-microbial agents and as adjuvants to enhance the efficacy of existing antibiotics is a significant area of research. While direct studies on this compound are limited, the broader family of pyrazole compounds has demonstrated notable anti-microbial properties.

Research into the synergistic antibacterial activity of pyrazole amides has shown them to be a promising starting point for the optimization of compounds active against antibiotic-resistant Gram-negative pathogens nih.gov. In one study, various new analogues of pyrazole-3-carboxamides and pyrazole-4-carboxamides were synthesized and evaluated for their ability to act as antibiotic adjuvants. Among the modifications, the introduction of a butanoate ester on a 4-carboxamide substituent was investigated. However, this particular modification did not lead to a significant increase in synergistic antibacterial activity nih.gov.